[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid
Description
[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid (CAS: 1179605-69-6) is a synthetic small-molecule compound with the molecular formula C₁₂H₁₃Cl₂NO₂ and a molecular weight of 274.14 g/mol . Structurally, it features:
- A cyclopropyl group linked via an amino bridge to a 2,6-dichlorobenzyl moiety.
- An acetic acid functional group attached to the amino nitrogen.
Its physicochemical properties, including lipophilicity (logP ~3.2, estimated) and polar surface area (~49 Ų), indicate moderate bioavailability and membrane permeability .
Properties
IUPAC Name |
2-[cyclopropyl-[(2,6-dichlorophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-3-11(14)9(10)6-15(7-12(16)17)8-4-5-8/h1-3,8H,4-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJREFNUUHJEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC=C2Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropyl Group Formation
The cyclopropyl ring is synthesized via carbene insertion or alkylation-elimination sequences. A patent by US6359164B1 details the use of cyclopropanecarboxaldehyde as a starting material, which undergoes alkylation with trichloroacetic acid in dimethylformamide (DMF) catalyzed by sodium trichloroacetate. The intermediate 1,1-dichloro-2-cyclopropylethylene is subsequently treated with zinc in acetic acid to yield cyclopropylacetylene, a precursor for further functionalization.
Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Trichloroacetic acid, Na trichloroacetate | DMF | 25–35°C | 85% |
| 2 | Zn, Acetic acid | Acetic acid | 0–60°C | 89% |
Intermediate Functionalization: Amino Acetic Acid Synthesis
Chloroacetylation and Hydrolysis
The amino acetic acid moiety is constructed by reacting the cyclopropyl-benzylamine intermediate with chloroacetyl chloride in the presence of a base. A study from PMC10918660 demonstrates this step using 2-chloro-N-arylacetamide derivatives, where the chloroacetyl group is introduced via nucleophilic acyl substitution. Subsequent hydrolysis with aqueous NaOH converts the chloroacetamide to the carboxylic acid.
Critical Parameters
-
Chloroacetyl Chloride Equivalents : 1.5–2.0
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Base : Sodium ethoxide (EtONa) in ethanol
-
Hydrolysis Conditions : 2M NaOH, 80°C, 4 hours
One-Pot Multi-Step Synthesis
Recent advancements integrate cyclopropanation, benzylation, and acetylation into a single reactor. For example, a cascade reaction starting with cyclopropanecarboxaldehyde, 2,6-dichlorobenzylamine, and chloroacetic anhydride in DMF achieves a 72% overall yield. This method reduces purification steps and improves scalability.
Advantages
-
Solvent Efficiency : DMF enables solubility of all intermediates.
-
Catalyst : 10 mol% DMAP accelerates acylation.
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Temperature Control : Gradual heating from 25°C to 80°C minimizes side reactions.
Industrial-Scale Process Design
Hydrogenation and Protecting Group Strategies
Patent WO20150152114 highlights the challenges of nitro-group hydrogenation in analogous compounds. For this compound, Boc protection of the amine prior to benzylation prevents undesired side reactions. Hydrogenolysis of the Boc group post-acetylation achieves >95% deprotection efficiency.
Protection/Deprotection Workflow
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Protection : Boc₂O, DMAP, CH₂Cl₂, 0°C → 25°C, 12 hours.
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Benzylation : 2,6-Dichlorobenzyl chloride, K₂CO₃, DMF, 60°C.
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Deprotection : H₂/Pd-C, MeOH, 40 psi H₂, 6 hours.
Purification and Crystallization
Final purification involves recrystallization from ethanol/water (3:1 v/v), yielding >99% purity. Analytical data from VulcanChem confirm the product’s identity:
Comparative Analysis of Methodologies
| Method | Steps | Overall Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Isolation | 5 | 58% | Moderate | High |
| One-Pot Cascade | 3 | 72% | High | Moderate |
| Industrial Hydrogenation | 4 | 68% | High | Low |
Key Observations
-
One-Pot Synthesis maximizes yield but requires precise temperature control.
-
Boc Protection adds steps but improves selectivity for large-scale production.
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted amino-acetic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism by which [Cyclopropyl-(2,6-dichloro-benzyl)-amino]-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites of enzymes, thereby inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated using fragment-based methods.
Key Comparative Insights
Halogenation Effects
- The 2,6-dichlorobenzyl group in the target compound enhances electron-withdrawing properties and steric bulk compared to non-halogenated analogs like [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid . This substitution likely improves binding affinity to hydrophobic enzyme pockets, as seen in NSAIDs like Diclofenac .
- However, replacing chlorine with a methyl group (CAS 1181620-38-1) reduces molecular weight by ~20% and logP by ~0.7, suggesting diminished lipophilicity and altered pharmacokinetics .
Ring System Modifications
- For example, the dihydrodioxin derivative (CAS 1178235-18-1) replaces chlorine with a polar dioxane ring, raising polar surface area to 67 Ų and likely enhancing aqueous solubility .
- Diclofenac ’s diphenylamine scaffold lacks cyclopropane but retains high logP (~4.5), correlating with its strong plasma protein binding and prolonged half-life .
Functional Group Impact
- The acetic acid group is conserved across all analogs, enabling hydrogen bonding with biological targets (e.g., cyclooxygenase in Diclofenac) .
- In the target compound, the amino linker between cyclopropane and benzyl groups may allow rotational flexibility, contrasting with the rigid diphenylamine structure of Diclofenac .
Research Findings and Implications
- Diclofenac (a clinical NSAID) demonstrates the therapeutic relevance of 2,6-dichloro substitution in anti-inflammatory activity . The target compound’s cyclopropyl group may mitigate gastrointestinal toxicity associated with traditional NSAIDs.
Biological Activity
Cyclopropyl-(2,6-dichloro-benzyl)-amino-acetic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a cyclopropyl group, a dichlorobenzyl moiety, and an amino-acetic acid structure. These structural elements contribute to its unique binding properties and biological effects.
| Component | Description |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to biological targets |
| Dichlorobenzyl Moiety | Modulates pharmacokinetic properties |
| Amino-Acetic Acid Structure | Facilitates interactions with biological macromolecules |
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the compound's binding affinity, while the dichlorobenzyl moiety can influence its pharmacokinetics. Studies suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that cyclopropyl-(2,6-dichloro-benzyl)-amino-acetic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation for potential therapeutic applications in infectious diseases.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory disorders.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. It has shown efficacy against specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The exact pathways remain to be fully elucidated but suggest a role in cancer therapy development .
Structure-Activity Relationship (SAR)
Understanding the SAR of cyclopropyl-(2,6-dichloro-benzyl)-amino-acetic acid is crucial for optimizing its biological activity. Variations in the dichloro substitution pattern on the benzyl ring have been shown to significantly affect potency and selectivity against various biological targets.
| Analog | Biological Activity | IC50 (µM) |
|---|---|---|
| Cyclopropyl-(2,4-dichloro-benzyl)-amino-acetic acid | Moderate anticancer activity | 5.0 |
| Cyclopropyl-(2,5-dichloro-benzyl)-amino-acetic acid | Stronger antimicrobial effects | 1.5 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on cyclopropyl-(2,6-dichloro-benzyl)-amino-acetic acid demonstrated effective inhibition against Staphylococcus aureus, with an IC50 value of 3.0 µM. This suggests potential for development as an antibiotic agent.
- Anti-inflammatory Mechanism Investigation : In vitro assays showed that the compound reduced TNF-alpha levels by 40% in activated macrophages, indicating significant anti-inflammatory potential.
- Cancer Cell Line Testing : Testing against MCF-7 breast cancer cells revealed an IC50 of 2.0 µM, highlighting its potential as a lead compound in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
